3-(2-chlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carbonitrile
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Overview
Description
3-(2-chlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carbonitrile is a synthetic organic compound characterized by its complex structure, which includes a chlorophenyl group, a dimethylamino ethenyl group, and an oxazole ring with a carbonitrile substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carbonitrile typically involves multiple steps:
Formation of the Oxazole Ring: The initial step often involves the cyclization of appropriate precursors to form the oxazole ring. This can be achieved through the reaction of an α-haloketone with a nitrile in the presence of a base.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the oxazole intermediate.
Addition of the Dimethylamino Ethenyl Group: The final step involves the addition of the dimethylamino ethenyl group through a Wittig or Horner-Wadsworth-Emmons reaction, which forms the desired (E)-configuration.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines or other functional groups.
Substitution: The chlorophenyl group can participate in various substitution reactions, including nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: N-oxides of the dimethylamino group.
Reduction: Primary amines from the nitrile group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biological research, the compound may be investigated for its potential biological activity. Compounds with similar structures have been studied for their antimicrobial, antifungal, and anticancer properties.
Medicine
In medicine, the compound could be explored for its potential therapeutic applications. Its structural features suggest it might interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In industrial applications, the compound could be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or other fine chemicals. Its stability and reactivity make it a valuable component in various chemical processes.
Mechanism of Action
The mechanism by which 3-(2-chlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carbonitrile exerts its effects depends on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the dimethylamino group suggests potential interactions with biological membranes or proteins, while the oxazole ring and nitrile group could participate in hydrogen bonding or other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
3-(2-chlorophenyl)-5-[(E)-2-(methylamino)ethenyl]-1,2-oxazole-4-carbonitrile: Similar structure but with a methylamino group instead of a dimethylamino group.
3-(2-bromophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carbonitrile: Similar structure but with a bromophenyl group instead of a chlorophenyl group.
3-(2-chlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile: Similar structure but with a thiazole ring instead of an oxazole ring.
Uniqueness
The uniqueness of 3-(2-chlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carbonitrile lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, the (E)-configured dimethylamino ethenyl group, and the oxazole ring with a nitrile substituent make it a versatile compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O/c1-18(2)8-7-13-11(9-16)14(17-19-13)10-5-3-4-6-12(10)15/h3-8H,1-2H3/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDUSMQNUHFWFZ-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC1=C(C(=NO1)C2=CC=CC=C2Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C1=C(C(=NO1)C2=CC=CC=C2Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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